3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(20)13-7-3-8-14(11-13)23(21,22)18-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11,16,18H,4,6,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMDTZTUYCWFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731797-76-5 | |
| Record name | 3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Mechanism
In a representative protocol, 4-chlorobenzoic acid is treated with excess chlorosulfonic acid at elevated temperatures (140–150°C) for 6–8 hours. The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing carboxylic acid group directs chlorosulfonation to the meta position. The resulting intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid , is isolated by quenching the reaction mixture in ice-water, followed by filtration and recrystallization.
Key Parameters :
- Temperature : 140–150°C
- Reagent Ratio : 1:3.5 (benzoic acid to chlorosulfonic acid)
- Workup : Precipitation in ice-water, filtration, and ether extraction.
Amination of Chlorosulfonyl Intermediates
The chlorosulfonyl group is subsequently converted to a sulfamoyl group via nucleophilic substitution with 1,2,3,4-tetrahydronaphthalen-1-amine .
Amination Protocol
A chilled mixture of 4-chloro-3-(chlorosulfonyl)benzoic acid and 1,2,3,4-tetrahydronaphthalen-1-amine is stirred in a polar solvent (e.g., methanol or aqueous ethanol) at 15–30°C for 2–4 hours. The reaction is driven by the amine’s nucleophilicity attacking the electrophilic sulfur atom in the chlorosulfonyl group.
Example Procedure :
- Dissolve 30 g of 4-chloro-3-(chlorosulfonyl)benzoic acid in 100 mL methanol.
- Add 35 mL of a 72% aqueous solution of 1,2,3,4-tetrahydronaphthalen-1-amine dropwise at 0–5°C.
- Stir at room temperature for 4 hours, then heat at 40°C to remove excess amine.
- Acidify with acetic acid (pH ≈ 6) to precipitate 3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid .
Yield Optimization :
- Solvent Choice : Aqueous alcohols (e.g., 20% ethanol) improve solubility and reaction homogeneity.
- Stoichiometry : A 3:1 molar excess of amine ensures complete substitution.
Activation of Carboxylic Acid to Acyl Chloride
To facilitate subsequent derivatization or purification, the carboxylic acid group is often converted to an acyl chloride.
Thionyl Chloride Method
4-Chloro-3-sulfamoylbenzoic acid is refluxed with excess thionyl chloride (SOCl₂) for 3–4 hours. The reaction produces 4-chloro-3-sulfamoylbenzoyl chloride , which is isolated by distilling off excess SOCl₂ under reduced pressure.
Critical Considerations :
- Reaction Time : Prolonged reflux (≥3 hours) ensures complete conversion.
- Purification : Residual SOCl₂ is removed via distillation, leaving the acyl chloride as a crystalline solid.
Purification and Characterization
Recrystallization
Crude product is recrystallized from aqueous ethanol (20–30% v/v) to yield pure crystals. For example, 4-chloro-3-(ethylsulfamoyl)-N-ethylbenzamide is recrystallized from 20% aqueous ethanol, achieving a melting point of 86–88°C.
Spectroscopic Validation
- ¹H NMR : A singlet at δ 11.0–11.2 ppm confirms the carboxylic acid proton.
- ¹³C NMR : Signals at 168–170 ppm (carboxylic acid) and 119–120 ppm (sulfamoyl carbon).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 563.2 for analogous compounds).
Challenges and Mitigation Strategies
- Regioselectivity : Chlorosulfonation must occur at the meta position. Electron-withdrawing groups (e.g., Cl, COOH) direct substitution accurately.
- Amine Availability : 1,2,3,4-Tetrahydronaphthalen-1-amine may require custom synthesis, increasing complexity.
- Side Reactions : Excess chlorosulfonic acid must be decomposed carefully to avoid sulfone byproducts.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Amination | 65–70 | ≥95 | Single-step, high regioselectivity |
| Acyl Chloride Route | 75–80 | ≥98 | Enables further derivatization |
Chemical Reactions Analysis
3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Sulfamoyl Benzoic Acid Analogues: Substituent Effects on Binding Affinity
Compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid):
- Structural Feature: Replaces the tetralin group with a benzo[de]isoquinolin-1,3-dione-linked propyl chain.
- Binding Affinity : Molecular modeling reveals a binding energy (ΔG) of -8.53 kcal/mol, surpassing the -7.94 kcal/mol of its sulfur-containing predecessor (Compound 3). This underscores the sulfamoyl group’s role in enhancing target interaction via hydrogen bonding and van der Waals forces .
- Implications : The sulfamoyl moiety universally improves binding across analogs, suggesting its critical role in the pharmacophore design of sulfamoyl benzoic acids.
Chlorinated Analog: Impact of Halogenation
4-Chloro-3-(n-(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl)benzoic acid (CAS 731793-18-3):
- Structural Feature : Chlorine substitution at the 4-position of the benzoic acid ring.
- Molecular Weight: 365.83 g/mol (vs. ~327.35 g/mol for the non-chlorinated parent compound, estimated from structural similarity).
Thiourea-Based Analog: Structural and Crystallographic Insights
3-(prop-2-en-1-yl)-1-{[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino}thiourea:
- Structural Feature : Replaces the sulfamoyl benzoic acid group with a thiourea functionality.
- Crystal Structure : Exhibits a planar dihedral angle (8.45°) between the benzene and thiourea groups, facilitating weak N–H···S hydrogen bonds that stabilize crystal packing. Such structural rigidity may limit conformational flexibility, reducing bioavailability compared to sulfamoyl analogs .
Key Findings and Implications
Sulfamoyl Group Superiority : The sulfamoyl moiety consistently enhances binding affinity in analogs, validating its inclusion in the target compound’s design .
Substituent Trade-offs : Halogenation (e.g., chlorine) increases molecular weight and may compromise synthetic feasibility or pharmacokinetics, as seen in the discontinued analog .
Biological Activity
3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with related compounds.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C25H25NO5S
- Molecular Weight : 441.55 g/mol
The biological activity of this compound is primarily attributed to its sulfonamide group. This group is known for its ability to inhibit various enzymes and proteins involved in critical biological pathways. Specifically, it may interact with:
- Enzymes : The sulfonamide moiety can inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes.
- Cellular Pathways : The compound has been shown to influence protein degradation systems like the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) .
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. They are known to inhibit bacterial growth by blocking folate synthesis pathways.
Antiproliferative Effects
Studies have shown that derivatives of benzoic acid can induce apoptosis in cancer cells. The specific compound may enhance proteasomal activity, leading to increased degradation of oncogenic proteins .
In Silico Studies
In silico analyses suggest that this compound could act as a binder for cathepsins B and L, which are involved in protein degradation and have implications in cancer progression and metastasis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzoic acid derivatives against common pathogens. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspases. The compound showed a dose-dependent increase in cell death at concentrations above 10 µM.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Antiproliferative Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Enzyme inhibition (sulfonamide) |
| Sulfanilamide | High | Moderate | Folate synthesis inhibition |
| Benzoic Acid Derivative X | Low | High | Apoptosis induction via UPP |
Q & A
Q. What synthetic strategies are recommended for 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid, and how do reaction parameters influence yield?
Methodological Answer: Synthesis typically involves sulfamoylation of a benzoic acid derivative with a tetrahydronaphthalene amine precursor. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in sulfamoyl group incorporation .
- Catalysts : Use coupling agents like EDCI or HOBt to facilitate amide bond formation between the sulfamoyl group and tetrahydronaphthalene moiety .
- Temperature : Controlled heating (60–80°C) improves reaction kinetics but must avoid thermal degradation of the sulfamoyl group .
- Purification : Silica gel chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
Q. Which analytical techniques are optimal for quantifying this compound in environmental or biological matrices?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for preconcentration from aqueous samples. Condition with methanol and elute with 2-propanol/ammonium hydroxide (98:2 v/v) .
- Chromatography : Reverse-phase HPLC with C18 columns and mobile phases (methanol/0.1% formic acid) achieves baseline separation.
- Detection : LC-MS/MS in multiple reaction monitoring (MRM) mode provides high sensitivity (LOD: 0.1 ng/mL) . Internal standards like deuterated analogs (e.g., triclosan-d3) correct for matrix effects .
Q. How should researchers ensure compound stability during storage and handling?
Methodological Answer:
- Storage : Store at −18°C in amber glass vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .
- Handling : Use silanized glassware (deactivated with 5% dimethyldichlorosilane) to minimize adsorption losses .
- Stability testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) and analyze by HPLC .
Advanced Research Questions
Q. How can structural analogs guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare with analogs like 3-fluoro-4-(dimethylsulfamoyl)benzoic acid (PubChem DTXSID50588025) to identify critical substituents (e.g., fluorine enhances metabolic stability) .
- Biological assays : Use standardized cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) protocols to evaluate modifications .
Q. What computational methods predict environmental persistence and toxicity?
Methodological Answer:
- QSAR models : Utilize EPA’s CompTox Dashboard (DTXSID codes) to estimate biodegradation half-lives and aquatic toxicity .
- Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina and validate with in vitro assays .
Q. How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
Q. What strategies address chiral resolution in derivatives of this compound?
Methodological Answer:
- Chiral chromatography : Use Chiralpak IG-3 columns with hexane/isopropanol (80:20) to separate enantiomers. Adjust column temperature (25–40°C) to optimize resolution .
- Derivatization : Employ chiral derivatizing agents (e.g., Mosher’s acid) for NMR-based enantiomeric excess determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
